
3-(5-Methoxypyridin-3-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methoxypyridin-3-yl)butan-2-ol is an organic compound with the molecular formula C10H15NO2 It is a derivative of pyridine, featuring a methoxy group at the 5-position and a butan-2-ol moiety at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxypyridin-3-yl)butan-2-ol typically involves the reaction of 5-methoxypyridine with a suitable butan-2-ol derivative under controlled conditions. One common method involves the use of a Grignard reagent, where 5-methoxypyridine is reacted with a butan-2-ol Grignard reagent in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methoxypyridin-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(5-Methoxypyridin-3-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Methoxypyridin-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-((2-methoxypyridin-3-yl)amino)-3-methylbutan-1-ol
- 3-((3-methoxypyridin-2-yl)amino)-3-methylbutan-1-ol
Uniqueness
3-(5-Methoxypyridin-3-yl)butan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(5-methoxypyridin-3-yl)butan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7(8(2)12)9-4-10(13-3)6-11-5-9/h4-8,12H,1-3H3 |
InChI Key |
OAUJAVWOEXKSJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CN=C1)OC)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


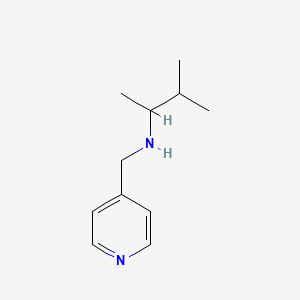
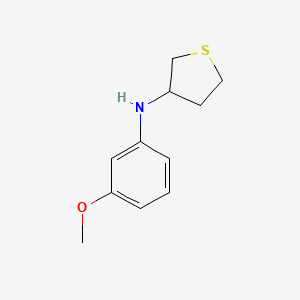
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B13273186.png)
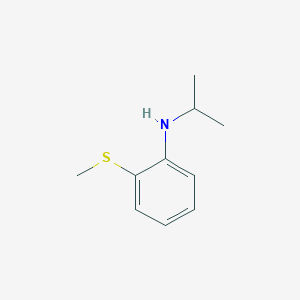
![[2-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13273207.png)
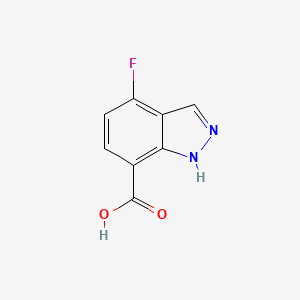
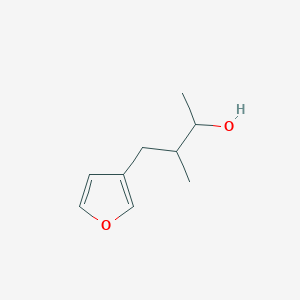
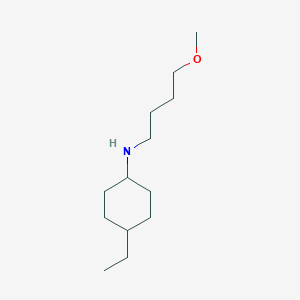

![4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13273243.png)
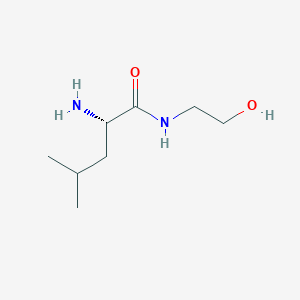
![N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine](/img/structure/B13273253.png)
![2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B13273254.png)
amine](/img/structure/B13273259.png)
